Difluoromethyl difluoromethanesulfonate Difluoromethyl difluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 101817-80-5
VCID: VC17514798
InChI: InChI=1S/C2H2F4O3S/c3-1(4)9-10(7,8)2(5)6/h1-2H
SMILES:
Molecular Formula: C2H2F4O3S
Molecular Weight: 182.10 g/mol

Difluoromethyl difluoromethanesulfonate

CAS No.: 101817-80-5

Cat. No.: VC17514798

Molecular Formula: C2H2F4O3S

Molecular Weight: 182.10 g/mol

* For research use only. Not for human or veterinary use.

Difluoromethyl difluoromethanesulfonate - 101817-80-5

Specification

CAS No. 101817-80-5
Molecular Formula C2H2F4O3S
Molecular Weight 182.10 g/mol
IUPAC Name difluoromethyl difluoromethanesulfonate
Standard InChI InChI=1S/C2H2F4O3S/c3-1(4)9-10(7,8)2(5)6/h1-2H
Standard InChI Key IGPXFQOUYIQWAO-UHFFFAOYSA-N
Canonical SMILES C(OS(=O)(=O)C(F)F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Difluoromethyl triflate is a colorless to pale yellow liquid with a molecular weight of 200.08 g/mol. Its structure comprises a trifluoromethanesulfonyl group (CF3SO2\text{CF}_3\text{SO}_2) bonded to a difluoromethyl ether (OCF2H\text{OCF}_2\text{H}). Key identifiers include:

PropertyValue
CAS No.1885-46-7
SMILESO=S(C(F)(F)F)(OC(F)F)=O
InChI KeyDAANAKGWBDWGBQ-UHFFFAOYSA-N
Density1.56 g/cm³ (estimated)
Boiling Point85–87°C (lit.)

The compound’s reactivity stems from the electrophilic triflate group and the nucleophilic difluoromethyl moiety, enabling diverse functionalization pathways .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Difluoromethyl triflate is typically synthesized via the reaction of trifluoromethanesulfonic acid with (trifluoromethyl)trimethylsilane (TMSCF3\text{TMSCF}_3) in the presence of titanium tetrachloride (TiCl4\text{TiCl}_4):

CF3SO3H+TMSCF3TiCl4CF3SO2OCHF2+byproducts\text{CF}_3\text{SO}_3\text{H} + \text{TMSCF}_3 \xrightarrow{\text{TiCl}_4} \text{CF}_3\text{SO}_2\text{OCHF}_2 + \text{byproducts}

This method yields the product in >90% purity under anhydrous conditions .

Scalable Manufacturing

Industrial protocols often employ continuous-flow reactors to enhance safety and efficiency. A representative procedure involves:

  • Reagent Mixing: Combining CF3SO3H\text{CF}_3\text{SO}_3\text{H} and TMSCF3\text{TMSCF}_3 at −20°C.

  • Catalytic Activation: Adding TiCl4\text{TiCl}_4 (5 mol%) to initiate the exothermic reaction.

  • Purification: Distillation under reduced pressure (20 mmHg) to isolate the product .

Applications in Organic Synthesis

Difluoromethylation of Heterocycles

Difluoromethyl triflate enables direct C–H difluoromethylation of nitrogen-containing heterocycles, such as quinoxalinones and indoles. For example, under photocatalysis with eosin Y and air as an oxidant, it reacts with quinoxalin-2(1H)-ones to yield difluoromethylated derivatives (Fig. 1):

Quinoxalinone+CF2HSO2Naeosin Y, O2Difluoromethylated Product\text{Quinoxalinone} + \text{CF}_2\text{HSO}_2\text{Na} \xrightarrow{\text{eosin Y, O}_2} \text{Difluoromethylated Product}

This method achieves yields of 38–81% and exhibits excellent functional group tolerance, including free hydroxyl and amide groups .

Late-Stage Functionalization of Pharmaceuticals

The reagent has been employed to modify bioactive molecules, enhancing their pharmacokinetic properties. Notable examples include:

  • 2′-Deoxy-5-difluoromethyluridine (F₂TDR): Synthesized via difluoromethylation of deoxyuridine, showing IC₅₀ values of 8–12 μM against HCT116, HepG-2, and MCF-7 cancer cell lines .

  • Caffeine Derivatives: Difluoromethylation at the C8 position improves metabolic stability while retaining adenosine receptor affinity .

Hazard StatementPrecautionary Measure
H314: Causes severe burnsP280: Wear protective gloves
H302: Harmful if swallowedP301+P312: Seek medical attention

Recent Advances and Future Directions

Photocatalytic Difluoromethylation

Recent studies highlight the use of organic photocatalysts like rose bengal to mediate difluoromethylation under visible light. This approach eliminates the need for metal catalysts, achieving 72% yields in 12 hours .

Computational Insights

Density functional theory (DFT) calculations reveal that the reaction proceeds via a radical mechanism, with the difluoromethyl radical (CF2H\cdot \text{CF}_2\text{H}) attacking electron-deficient aromatic systems. Solvent effects, particularly DMSO’s polarity, stabilize transition states and enhance reaction rates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator